Cas no 798-61-8 (Trimethoxyisoflavone)

Trimethoxyisoflavone structure
Trimethoxyisoflavone structure
Nome do Produto:Trimethoxyisoflavone
N.o CAS:798-61-8
MF:C18H16O5
MW:312.316645622253
MDL:MFCD00016949
CID:39927
PubChem ID:354334665

Trimethoxyisoflavone Propriedades químicas e físicas

Nomes e Identificadores

    • 4',6,7-Trimethoxyisoflavone
    • 4'.6.7-Trimethoxyisoflavone
    • 6,7-dimethoxy-3-(4-methoxyphenyl)-4H-1-Benzopyran-4-one
    • 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
    • 4',6,7-trimethoxy-isoflavone
    • 6,7,4'-Trihydroxyisoflavon
    • 6,7,4'-Trimethoxy-isoflavon
    • 6,7,4'-trimethoxyisoflavone
    • 6,7-dimethoxy-3-(4-methoxyphenyl)-4h-chromen-4-on
    • 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-4H-CHROMEN-4-ONE
    • 6,7-dimethoxy-3-(4-methoxy-phenyl)-chromen-4-one
    • Afromosin-methylaether
    • 6,7-Dimethoxy-3-(4-methoxyphenyl)chromone
    • Isoflavone,4',6,7-trimethoxy- (6CI,7CI,8CI)
    • 7-O-Methylafromosin
    • Afromosin 7-O-methylether
    • Texasin dimethyl ether
    • FT-0710975
    • 798-61-8
    • PD158734
    • Glycitein-7,4'-dimethyl ether
    • Afromosin 7-O-methyl ether
    • YHXIOAVHEXKZCQ-UHFFFAOYSA-N
    • AKOS024285555
    • DivK1c_006911
    • CS-0135952
    • SpecPlus_000815
    • AS-59142
    • KBio1_001855
    • T3410
    • T72954
    • SCHEMBL7030328
    • MFCD00016949
    • 4H-1-Benzopyran-4-one, 6,7-dimethoxy-3-(4-methoxyphenyl)-
    • HY-133951
    • DTXSID60350937
    • CHEMBL12673
    • 6,7-Dimethoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • Isoflavone, 4′,6,7-trimethoxy- (6CI, 7CI, 8CI)
    • 6,7,4'-Trimethoxyisoflavone6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-4H-CHROMEN-4-ONE; 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
    • 4',6,7-trimethoxy isoflavone
    • 1ST158832
    • DB-075629
    • STL434884
    • Trimethoxyisoflavone
    • MDL: MFCD00016949
    • Inchi: 1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
    • Chave InChI: YHXIOAVHEXKZCQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=C(C=2)OC)OC)OC=C1C1C=CC(OC)=CC=1

Propriedades Computadas

  • Massa Exacta: 312.10000
  • Massa monoisotópica: 312.099774
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 452
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 54

Propriedades Experimentais

  • Densidade: 1.242
  • Ponto de Fusão: 177.0 to 181.0 deg-C
  • Ponto de ebulição: 487.5 °C at 760 mmHg
  • Ponto de Flash: 487.5 °C at 760 mmHg
  • Índice de Refracção: 1.585
  • PSA: 57.90000
  • LogP: 3.48580
  • Pressão de vapor: 0.0±1.2 mmHg at 25°C

Trimethoxyisoflavone Informações de segurança

Trimethoxyisoflavone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T796246-500mg
Trimethoxyisoflavone
798-61-8
500mg
$316.00 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304661-200mg
4',6,7-Trimethoxyisoflavone
798-61-8 ≥97%
200mg
¥365.00 2021-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3410-5g
Trimethoxyisoflavone
798-61-8 97.0%(GC)
5g
¥3290.0 2022-06-09
eNovation Chemicals LLC
D751186-5g
4',6,7-Trimethoxyisoflavone
798-61-8 95%
5g
$505 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60570-10mg
6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
798-61-8 ,HPLC≥90%
10mg
¥3058.0 2023-09-06
TargetMol Chemicals
TN3016-1 mL * 10 mM (in DMSO)
4',6,7-Trimethoxyisoflavone
798-61-8 97%
1 mL * 10 mM (in DMSO)
¥ 2,080 2023-07-11
TRC
T796246-1000mg
Trimethoxyisoflavone
798-61-8
1g
$483.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3410-1g
Trimethoxyisoflavone
798-61-8 97.0%(GC)
1g
¥790.0 2023-09-01
TargetMol Chemicals
TN3016-100mg
4',6,7-Trimethoxyisoflavone
798-61-8 97%
100mg
¥ 9420 2024-07-24
TargetMol Chemicals
TN3016-1 ml * 10 mm
4',6,7-Trimethoxyisoflavone
798-61-8 97%
1 ml * 10 mm
¥ 1980 2024-07-24

Trimethoxyisoflavone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, rt
Referência
Biotransformation of isoflavones by the larvae of the common cutworm (Spodoptera litura)
Takahashi, Koji; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(5), 719-721

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
5.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium hydroxide ;  40 min, 100 °C
1.2 Reagents: Pyridine ,  Ozone Solvents: Methanol ,  Chloroform ;  1 - 2 h, 15 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 8 h, rt
3.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
4.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
6.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
7.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, 70 °C
Referência
Antimicrobial and antioxidant isoflavonoid derivatives from the roots of Amphimas pterocarpoides
Saah, Edwige P. Fodja; et al, Zeitschrift fuer Naturforschung, 2013, 68(8), 931-938

Synthetic Routes 6

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 8 h, rt
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
5.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
6.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate ;  10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ;  30 min, 80 °C
Referência
Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities
Goto, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium hydroxide ;  40 min, 100 °C
1.2 Reagents: Pyridine ,  Ozone Solvents: Methanol ,  Chloroform ;  1 - 2 h, 15 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Referência
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Trimethoxyisoflavone Raw materials

Trimethoxyisoflavone Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:798-61-8)Trimethoxyisoflavone
A1051033
Pureza:99%
Quantidade:5g
Preço ($):412.0